molecular formula C13H11BrN2O2 B15188824 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene CAS No. 72437-42-4

1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene

Cat. No.: B15188824
CAS No.: 72437-42-4
M. Wt: 307.14 g/mol
InChI Key: JXBDZNGGQLDTRU-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene is an organic compound characterized by the presence of a bromophenyl group and a hydroperoxyphenylmethyl group attached to a diazene moiety

Preparation Methods

The synthesis of 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene typically involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate, followed by the introduction of a hydroperoxy group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene undergoes various types of chemical reactions, including:

    Oxidation: The hydroperoxy group can be oxidized to form corresponding oxides.

    Reduction: The diazene moiety can be reduced to form amines.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydroperoxy group can participate in redox reactions, while the diazene moiety can interact with nucleophiles and electrophiles. These interactions can modulate biochemical pathways and influence cellular processes.

Comparison with Similar Compounds

Similar compounds to 1-(4-Bromophenyl)-2-(hydroperoxyphenylmethyl)diazene include:

Properties

CAS No.

72437-42-4

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl)-[hydroperoxy(phenyl)methyl]diazene

InChI

InChI=1S/C13H11BrN2O2/c14-11-6-8-12(9-7-11)15-16-13(18-17)10-4-2-1-3-5-10/h1-9,13,17H

InChI Key

JXBDZNGGQLDTRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(N=NC2=CC=C(C=C2)Br)OO

Origin of Product

United States

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